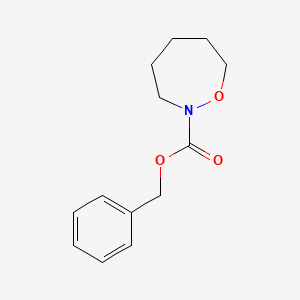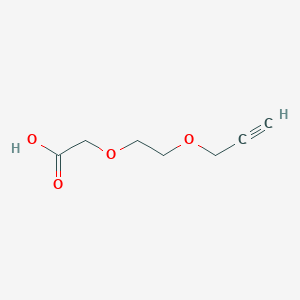
4,4-difluoro-3-methylbutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-difluoro-3-methylbutane-1-thiol is an organic compound with the molecular formula C5H10F2S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a butane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-3-methylbutane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a butane backbone. One common method is the fluorination of 3-methylbutane-1-thiol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
4,4-difluoro-3-methylbutane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Addition: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Substitution: Compounds with different halogen or functional groups replacing the fluorine atoms.
Addition: Various organometallic compounds depending on the nucleophile used.
科学的研究の応用
4,4-difluoro-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules due to the presence of the thiol group.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-difluoro-3-methylbutane-1-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. The fluorine atoms can also influence the compound’s reactivity and interactions by altering its electronic properties.
類似化合物との比較
Similar Compounds
3-methylbutane-1-thiol: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
4,4-difluorobutane-1-thiol: Similar structure but without the methyl group, affecting its steric and electronic properties.
4-fluoro-3-methylbutane-1-thiol: Contains only one fluorine atom, leading to different reactivity and interactions.
Uniqueness
4,4-difluoro-3-methylbutane-1-thiol is unique due to the presence of both fluorine atoms and a methyl group, which significantly influence its chemical reactivity and interactions. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
2624128-74-9 |
|---|---|
分子式 |
C5H10F2S |
分子量 |
140.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




